molecular formula C15H19N3S B12268949 1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine

1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine

Cat. No.: B12268949
M. Wt: 273.4 g/mol
InChI Key: XWVNKPIWJLBFAY-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a cyclobutyl group, a thieno[3,2-c]pyridine moiety, and a piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the thieno[3,2-c]pyridine core . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the thieno[3,2-c]pyridine derivative reacts with a piperazine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thieno[3,2-c]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine is unique due to its combination of a cyclobutyl group, a thieno[3,2-c]pyridine moiety, and a piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the presence of the thieno[3,2-c]pyridine moiety may enhance its binding affinity to certain biological targets, making it a more potent therapeutic agent .

Properties

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

4-(4-cyclobutylpiperazin-1-yl)thieno[3,2-c]pyridine

InChI

InChI=1S/C15H19N3S/c1-2-12(3-1)17-7-9-18(10-8-17)15-13-5-11-19-14(13)4-6-16-15/h4-6,11-12H,1-3,7-10H2

InChI Key

XWVNKPIWJLBFAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=CC4=C3C=CS4

Origin of Product

United States

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